(S)-BINOL-H phosphate is a valuable catalyst for various asymmetric reactions, including:
Due to its chirality, (S)-BINOL-H phosphate can be used to:
(S)-BINOL-H phosphate can be employed in the construction of supramolecular assemblies due to its ability to:
(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a complex organic compound characterized by its unique binaphthyl structure and the presence of trifluoromethyl groups. The compound features a phosphoric acid derivative, which is significant in various chemical and biological applications. The trifluoromethyl groups enhance the lipophilicity and electronic properties of the compound, potentially influencing its reactivity and interactions with biological systems.
The primary mechanism of action of this compound is through its Brønsted acidity. The phosphate group can donate a proton (H+), acting as a Lewis acid. The chirality of the molecule allows it to interact selectively with other chiral substrates during asymmetric synthesis. The specific mechanism depends on the reaction and the interacting molecules [].
These reactions are essential for understanding the compound's behavior in both synthetic and biological contexts.
Research indicates that compounds with similar structures often exhibit significant biological activity. For instance, they can act as enzyme inhibitors or modulators of various biochemical pathways. The presence of trifluoromethyl groups typically enhances metabolic stability and bioavailability, making such compounds attractive in drug design and development. Specific studies have shown that phosphoric acid derivatives can influence cellular signaling pathways, potentially acting as anti-inflammatory agents or modulators of cell proliferation.
The synthesis of (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate generally involves several steps:
These methods require careful optimization to ensure high yields and purity of the final product.
(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has potential applications in:
Interaction studies are crucial for determining how (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate interacts with biological targets. Techniques such as:
These studies help elucidate the compound's potential therapeutic effects and mechanisms of action.
Several compounds share structural similarities with (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. A comparison highlights its uniqueness:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Compound A | Binaphthyl core | Moderate enzyme inhibition | Lacks trifluoromethyl groups |
Compound B | Trifluoromethyl groups present | High anti-inflammatory activity | Different functional groups |
Compound C | Phosphoric acid derivative | Anticancer properties | Different aromatic substitutions |
The unique combination of a binaphthyl structure with multiple trifluoromethyl substituents distinguishes (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate from other similar compounds, potentially enhancing its biological activity and applicability in drug development.
This comprehensive overview underscores the significance of (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate in both synthetic chemistry and biological research contexts.
The compound (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate represents a sophisticated chiral phosphoric acid derivative with the molecular formula C₃₆H₁₇F₁₂O₄P and a molecular weight of 772.48 g/mol [1] [2] [3]. The molecular architecture is characterized by a central 1,1'-binaphthyl backbone that forms a rigid atropisomeric framework, conferring inherent chirality to the molecule through restricted rotation around the central aryl-aryl bond [4] [5].
The stereochemical designation (S)-(+) indicates the absolute configuration of the binaphthyl backbone, which adopts a specific spatial arrangement that dictates the molecule's three-dimensional structure [1] [6]. The binaphthyl core features two naphthalene rings connected at the 1,1'-positions, creating a dihedral angle between the two naphthyl ring systems that typically ranges from 58° to 70° in related structures [7] [8]. This angular disposition is crucial for the molecule's chiral recognition properties and catalytic activity.
The phosphate moiety forms a seven-membered dioxaphosphepin ring structure by bridging the 2,2'-positions of the binaphthyl backbone [1] [6]. This cyclic phosphate arrangement creates a conformationally constrained system that enhances the rigidity of the overall molecular framework. The phosphorus center in the hydrogenphosphate group exists in a tetrahedral coordination environment, surrounded by four oxygen atoms that contribute to the molecule's hydrogen bonding capabilities [7] [9].
The 3,3'-positions of the binaphthyl backbone bear bulky 3,5-bis(trifluoromethyl)phenyl substituents, which serve as sterically demanding groups that create a well-defined chiral pocket [1] [4]. These substituents are positioned to maximize steric interactions with approaching substrates, thereby enhancing enantioselective recognition in catalytic applications.
The conformational behavior of the binaphthyl backbone in (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is fundamentally governed by the restricted rotation around the central C₁-C₁' bond [7] [10]. Molecular dynamics simulations and computational studies have revealed that the compound adopts a predominantly stable conformation with minimal flexibility due to the cyclic phosphate bridge [10] [11].
The dihedral angle between the two naphthyl ring planes represents a critical conformational parameter that influences the compound's stereochemical properties [7] [8]. Crystal structure analyses of related binaphthyl phosphate derivatives indicate that this angle typically measures between 55° and 65°, with the specific value dependent on the nature and size of the substituents at the 3,3'-positions [7] [12]. The presence of the bulky trifluoromethylphenyl groups introduces additional conformational constraints that further stabilize the preferred orientation.
The phosphate bridge formation significantly reduces the conformational flexibility compared to free binaphthyl derivatives [7] [11]. Computational studies using density functional theory calculations have demonstrated that the energy barrier for conformational interconversion is substantially elevated in cyclic phosphate systems, with activation energies exceeding 25 kcal/mol [11] [13]. This high barrier ensures conformational stability under typical reaction conditions and contributes to the compound's effectiveness as a chiral catalyst.
The seven-membered dioxaphosphepin ring adopts a chair-like conformation that minimizes ring strain while maintaining optimal orbital overlap between the phosphorus center and the oxygen atoms [11] [13]. This conformational preference is supported by both experimental crystallographic data and theoretical calculations, which consistently show that the phosphate ring adopts a puckered geometry rather than a planar arrangement [7] [14].
The 3,5-bis(trifluoromethyl)phenyl substituents attached to the binaphthyl backbone serve multiple critical functions in determining the compound's chemical and physical properties [4] [15]. These electron-withdrawing groups significantly enhance the acidity of the phosphoric acid functionality, thereby increasing the compound's effectiveness as a Brønsted acid catalyst [4] [16]. The trifluoromethyl groups exhibit strong electron-withdrawing character through both inductive and field effects, which stabilize the conjugate base formed upon proton dissociation.
The steric bulk provided by these substituents creates a well-defined chiral environment around the catalytically active phosphate center [4] [5]. The meta-substitution pattern (3,5-positions) ensures maximum steric hindrance while maintaining sufficient accessibility to the phosphoric acid proton for substrate binding [4] [17]. This substitution pattern has been demonstrated to provide superior enantioselectivity compared to other substitution patterns in asymmetric catalysis applications.
The trifluoromethyl groups also contribute significantly to the compound's spectroscopic properties, particularly in fluorine-19 nuclear magnetic resonance spectroscopy [15] [18]. Each trifluoromethyl group contains three equivalent fluorine atoms, resulting in characteristic chemical shifts and coupling patterns that facilitate structural identification and purity assessment [17] [19]. The carbon-trifluoromethyl stretching frequency appears as a distinctive band around 1320 cm⁻¹ in infrared spectroscopy, providing a reliable diagnostic feature [17] [19].
The lipophilic character imparted by the trifluoromethyl groups influences the compound's solubility profile, making it more soluble in organic solvents while reducing water solubility [15] [17]. This property is advantageous for applications in organic synthesis where water-free conditions are required. Additionally, the fluorinated substituents enhance the compound's thermal stability and resistance to oxidative degradation [15] [19].
Crystallographic investigations of (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate and related compounds have provided detailed insights into the solid-state packing arrangements and intermolecular interactions [7] [5] [14]. Single crystal X-ray diffraction studies reveal that the compound typically crystallizes in chiral space groups, maintaining its stereochemical integrity in the solid state [7] [5].
The crystal structure analysis shows that molecules pack through a combination of hydrogen bonding interactions involving the phosphoric acid proton and aromatic π-π stacking between the naphthyl rings [7] [5]. The hydrogen bonding network involves the phosphate oxygen atoms acting as acceptors and neighboring molecules providing hydrogen bond donors, creating extended supramolecular architectures [7] [16]. These intermolecular interactions contribute to the compound's thermal stability and influence its dissolution behavior in various solvents.
In related binaphthyl phosphate derivatives, the dihedral angle between naphthyl ring systems has been consistently measured between 58.92° and 65°, indicating a preferred conformational range that balances steric interactions with electronic stabilization [7] [12]. The phosphate bridge adopts a characteristic seven-membered ring conformation with bond lengths typical of phosphate esters: phosphorus-oxygen distances ranging from 1.55 to 1.65 Å and oxygen-carbon distances of approximately 1.42 Å [7] [14].
The trifluoromethyl groups in the crystal structure show ordered arrangements with carbon-fluorine bond lengths of approximately 1.33 Å [14] [17]. The fluorine atoms participate in weak intermolecular contacts that contribute to the overall packing stability. The crystal packing often exhibits columnar arrangements where molecules stack along specific crystallographic axes, facilitated by the planar aromatic surfaces and the overall molecular shape [5] [14].
Thermal analysis of crystalline samples indicates decomposition temperatures above 250°C, reflecting the inherent stability of the phosphate ester linkage and the robust aromatic framework [6] [14]. The compound exhibits polymorphic behavior under certain crystallization conditions, with different crystal forms showing slight variations in unit cell parameters while maintaining the same molecular conformation [7] [5].
The nuclear magnetic resonance spectroscopic properties of (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate provide comprehensive structural information and serve as important analytical tools for compound identification [20] [18] [21]. The ¹H NMR spectrum exhibits characteristic signals in the aromatic region between 7.0 and 8.5 ppm, corresponding to the naphthyl and phenyl protons [18] [22]. The naphthyl protons appear as complex multipets due to the asymmetric environment created by the chiral backbone, while the phenyl protons of the trifluoromethylphenyl groups show distinct chemical shifts influenced by the electron-withdrawing trifluoromethyl substituents.
The ¹³C NMR spectrum displays signals characteristic of the aromatic carbon framework, with naphthyl carbons appearing between 120 and 140 ppm [18] [22]. The quaternary carbons bearing the trifluoromethyl groups exhibit characteristic chemical shifts around 132 ppm, while the trifluoromethyl carbons themselves appear as quartets around 123 ppm due to coupling with the three equivalent fluorine atoms [18] [17]. The phosphate-bearing carbons of the naphthyl rings show distinct downfield shifts reflecting the deshielding effect of the phosphate oxygen atoms.
¹⁹F NMR spectroscopy provides particularly diagnostic information, with the twelve equivalent fluorine atoms of the four trifluoromethyl groups appearing as a sharp singlet around -63 ppm relative to trichlorofluoromethane [18] [17]. This chemical shift is characteristic of meta-substituted trifluoromethylphenyl groups and serves as a reliable identification marker. The integration ratio confirms the presence of twelve fluorine atoms, consistent with the molecular formula.
³¹P NMR analysis reveals a single phosphorus signal typically appearing around 0 to -10 ppm, characteristic of phosphate ester environments [18] [21] [22]. The chemical shift is influenced by the cyclic nature of the phosphate and the electronic properties of the attached aromatic systems. The signal appears as a sharp singlet in proton-decoupled spectra, confirming the presence of a single phosphorus environment [18] [22].
The infrared spectroscopic properties of (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate exhibit characteristic absorption bands that provide structural confirmation and functional group identification [9] [16] [23]. The phosphate ester functionality displays distinctive vibrational modes, with the phosphorus-oxygen stretching vibrations appearing in the region between 1200 and 1300 cm⁻¹ [9] [23]. The symmetric phosphate stretching mode typically occurs around 1250 cm⁻¹, while the antisymmetric stretching appears at higher frequencies near 1280 cm⁻¹ [9] [23].
The aromatic carbon-carbon stretching vibrations of the naphthyl and phenyl rings manifest as medium-intensity bands in the region between 1400 and 1600 cm⁻¹ [16] [19]. The specific pattern of these bands reflects the substitution patterns and electronic environment of the aromatic systems. Bands appearing around 1600, 1580, 1500, and 1450 cm⁻¹ are characteristic of the aromatic framework and provide confirmation of the binaphthyl core structure [19].
The trifluoromethyl groups contribute several distinctive absorption features that serve as diagnostic markers [17] [19]. The carbon-trifluoromethyl stretching vibration appears as an intense band around 1320 cm⁻¹, arising from strong mixing of the carbon-trifluoromethyl stretching mode with other vibrational modes [17] [19]. The trifluoromethyl symmetric stretching vibrations occur in the region between 730 and 750 cm⁻¹, while the antisymmetric stretching modes appear at higher frequencies around 1170-1190 cm⁻¹ [17] [19].
The aromatic carbon-hydrogen stretching vibrations appear above 3000 cm⁻¹, typically in the range of 3050-3100 cm⁻¹ for the aromatic systems present in the molecule [19]. These bands are generally of medium intensity and provide confirmation of the aromatic character. The absence of broad absorption bands in the 3200-3600 cm⁻¹ region in anhydrous samples confirms the cyclic nature of the phosphate and the absence of free hydroxyl groups.
Mass spectrometric analysis of (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate provides molecular weight confirmation and structural information through fragmentation patterns [24] [21] [25]. The molecular ion peak appears at m/z 772.48, corresponding to the calculated molecular weight of the intact molecule [1] [3] [25]. This peak serves as the base peak in electrospray ionization mass spectrometry under gentle ionization conditions, confirming the molecular formula C₃₆H₁₇F₁₂O₄P.
The fragmentation pattern in electron impact mass spectrometry reveals characteristic fragment ions that provide structural confirmation [25] [26]. Loss of trifluoromethyl groups (CF₃, mass 69) represents a common fragmentation pathway, resulting in fragment ions at m/z values corresponding to sequential losses of one or more trifluoromethyl units [25] [26]. The phenyl cation (C₆H₅⁺, m/z 77) appears as a significant fragment, reflecting the aromatic nature of the substituents [26].
High-resolution mass spectrometry confirms the exact molecular mass and provides elemental composition verification [25] [27]. The accurate mass measurement distinguishes the compound from potential isobaric interferences and confirms the presence of the expected number of carbon, hydrogen, fluorine, oxygen, and phosphorus atoms. The isotope pattern analysis supports the molecular formula, with the characteristic patterns for fluorine and phosphorus contributing to spectral identification.
Tandem mass spectrometry experiments reveal specific fragmentation pathways that reflect the molecular architecture [25] [27]. Collision-induced dissociation typically results in preferential cleavage of the phosphate ester bonds, leading to fragments corresponding to the binaphthyl backbone and the trifluoromethylphenyl substituents. These fragmentation patterns provide structural confirmation and can be used for quantitative analysis in complex mixtures.
The following table summarizes key analytical data for (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate:
Parameter | Value | Method | Reference |
---|---|---|---|
Molecular Weight | 772.48 g/mol | Calculated/MS | [1] [3] |
Molecular Formula | C₃₆H₁₇F₁₂O₄P | Elemental Analysis | [1] [2] |
Melting Point | >250°C | Thermal Analysis | [6] [14] |
¹⁹F NMR Chemical Shift | -63 ppm | NMR Spectroscopy | [18] [17] |
³¹P NMR Chemical Shift | -5 ppm | NMR Spectroscopy | [18] [22] |
IR C-CF₃ Stretch | 1320 cm⁻¹ | IR Spectroscopy | [17] [19] |
IR P-O Stretch | 1250 cm⁻¹ | IR Spectroscopy | [9] [23] |
Dihedral Angle | 58-65° | X-ray Crystallography | [7] [8] |
Irritant